FR 901379

Descripción

Propiedades

IUPAC Name |

[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H82N8O21S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-37(66)53-30-22-34(64)47(72)57-49(74)41-42(67)26(2)24-59(41)51(76)39(33(63)23-36(52)65)55-48(73)40(44(69)43(68)28-18-19-32(62)35(20-28)80-81(77,78)79)56-46(71)31-21-29(61)25-58(31)50(75)38(27(3)60)54-45(30)70/h18-20,26-27,29-31,33-34,38-44,47,60-64,67-69,72H,4-17,21-25H2,1-3H3,(H2,52,65)(H,53,66)(H,54,70)(H,55,73)(H,56,71)(H,57,74)(H,77,78,79)/t26-,27+,29+,30-,31-,33+,34+,38-,39-,40-,41-,42-,43-,44-,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPLTEIQCKDUAT-UYCSHIFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H82N8O21S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1175.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Structure and Biological Activity of FR901379: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR901379 is a naturally occurring lipopeptide of the echinocandin class, produced by the filamentous fungus Coleophoma empetri. As a potent antifungal agent, it serves as a crucial precursor in the semi-synthesis of Micafungin, a clinically significant drug for treating invasive fungal infections. This guide provides a detailed examination of the chemical structure of FR901379, its mechanism of action, biosynthetic pathway, and relevant experimental protocols for its production and analysis. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams.

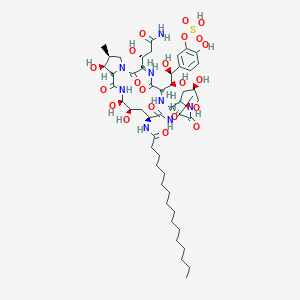

Chemical Structure of FR901379

FR901379 is a cyclic hexapeptide with a lipophilic N-linked acyl side chain. Its systematic name is 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0[1][2]. The molecular formula of FR901379 is C₅₁H₈₂N₈O₂₁S, with a molecular weight of 1175.3 g/mol [1][2].

The core structure consists of a cyclic hexapeptide nucleus. A key feature of FR901379, which distinguishes it from many other echinocandins and contributes to its water solubility, is the presence of a sulfate (B86663) group on the hydroxyphenyl moiety of the threonine residue[3]. The lipophilic side chain is a palmitoyl (B13399708) group (1-oxohexadecyl) attached to the ornithine residue. This fatty acid side chain is crucial for its antifungal activity but also contributes to hemolytic effects, which are mitigated in its semi-synthetic derivative, Micafungin.

Quantitative Data on Biological Activity

FR901379 exhibits potent antifungal activity against a range of clinically relevant fungal pathogens, including Candida and Aspergillus species. Its efficacy stems from the inhibition of β-1,3-D-glucan synthase, an essential enzyme for fungal cell wall synthesis. Below is a summary of its reported in vitro and in vivo activities.

| Fungal Species | IC₅₀ (µg/mL) | Reference |

| Candida albicans | <0.003 - 1.9 | |

| Candida krusei | <0.003 - 1.9 | |

| Candida tropicalis | <0.003 - 1.9 | |

| Candida utilis | <0.003 - 1.9 | |

| Aspergillus fumigatus | <0.003 - 1.9 | |

| Aspergillus niger | <0.003 - 1.9 |

Table 1: In Vitro Antifungal Activity of FR901379 (IC₅₀)

| Animal Model | Pathogen | ED₅₀ (mg/kg) | Reference |

| Mouse | Candida albicans infection | 1.1 |

Table 2: In Vivo Efficacy of FR901379

Experimental Protocols

Fermentation for FR901379 Production

FR901379 is produced by fermentation of Coleophoma empetri. The following outlines a typical fermentation protocol.

1. Inoculum Preparation:

-

A seed culture of C. empetri is prepared in a suitable medium (e.g., MKS medium: soluble starch, sucrose, cottonseed meal, peptone, KH₂PO₄, CaCO₃) and incubated for approximately 2 days at 25°C with shaking.

2. Production Fermentation:

-

The seed culture is inoculated into a larger fermentation vessel containing a production medium (e.g., MKF medium: glucose, corn starch, peptone, (NH₄)₂SO₄, KH₂PO₄, FeSO₄·7H₂O, ZnSO₄·7H₂O, CaCO₃).

-

Fermentation is carried out at 25°C with controlled aeration and agitation for 8-10 days.

-

Production yields can be enhanced through fed-batch strategies and the optimization of medium components.

3. Monitoring:

-

The concentration of FR901379 in the fermentation broth is monitored using High-Performance Liquid Chromatography (HPLC).

Extraction and Purification

A common method for extracting and purifying FR901379 from the fermentation broth is as follows:

1. Filtration:

-

The fermentation broth is filtered to separate the mycelia from the supernatant containing FR901379.

2. Adsorption Chromatography:

-

The supernatant is passed through a macroporous adsorbent resin column to capture FR901379.

3. Desorption:

-

The resin is washed, and FR901379 is eluted using a solvent such as 80% ethanol.

4. Further Purification:

-

The eluate is concentrated, and further purification can be achieved using silica (B1680970) gel chromatography.

5. Crystallization:

-

The purified FR901379 is crystallized from a suitable solvent like acetone (B3395972) to obtain a high-purity product.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

- Column: C18 reverse-phase column - Mobile Phase: A gradient of acetonitrile (B52724) and water - Detection: UV at 210 nm - Purpose: To quantify the concentration of FR901379 in fermentation broths and during purification steps.

Visualizations

Mechanism of Action: Inhibition of β-1,3-D-Glucan Synthase

Caption: Inhibition of fungal cell wall synthesis by FR901379.

Simplified Biosynthetic Pathway of FR901379

Caption: Key steps in the biosynthesis of FR901379.

Experimental Workflow: Production and Purification

Caption: Workflow for FR901379 production and purification.

References

The Core Structure and Biological Activity of FR901379: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR901379 is a naturally occurring lipopeptide of the echinocandin class, produced by the filamentous fungus Coleophoma empetri. As a potent antifungal agent, it serves as a crucial precursor in the semi-synthesis of Micafungin, a clinically significant drug for treating invasive fungal infections. This guide provides a detailed examination of the chemical structure of FR901379, its mechanism of action, biosynthetic pathway, and relevant experimental protocols for its production and analysis. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams.

Chemical Structure of FR901379

FR901379 is a cyclic hexapeptide with a lipophilic N-linked acyl side chain. Its systematic name is 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0[1][2]. The molecular formula of FR901379 is C₅₁H₈₂N₈O₂₁S, with a molecular weight of 1175.3 g/mol [1][2].

The core structure consists of a cyclic hexapeptide nucleus. A key feature of FR901379, which distinguishes it from many other echinocandins and contributes to its water solubility, is the presence of a sulfate (B86663) group on the hydroxyphenyl moiety of the threonine residue[3]. The lipophilic side chain is a palmitoyl (B13399708) group (1-oxohexadecyl) attached to the ornithine residue. This fatty acid side chain is crucial for its antifungal activity but also contributes to hemolytic effects, which are mitigated in its semi-synthetic derivative, Micafungin.

Quantitative Data on Biological Activity

FR901379 exhibits potent antifungal activity against a range of clinically relevant fungal pathogens, including Candida and Aspergillus species. Its efficacy stems from the inhibition of β-1,3-D-glucan synthase, an essential enzyme for fungal cell wall synthesis. Below is a summary of its reported in vitro and in vivo activities.

| Fungal Species | IC₅₀ (µg/mL) | Reference |

| Candida albicans | <0.003 - 1.9 | |

| Candida krusei | <0.003 - 1.9 | |

| Candida tropicalis | <0.003 - 1.9 | |

| Candida utilis | <0.003 - 1.9 | |

| Aspergillus fumigatus | <0.003 - 1.9 | |

| Aspergillus niger | <0.003 - 1.9 |

Table 1: In Vitro Antifungal Activity of FR901379 (IC₅₀)

| Animal Model | Pathogen | ED₅₀ (mg/kg) | Reference |

| Mouse | Candida albicans infection | 1.1 |

Table 2: In Vivo Efficacy of FR901379

Experimental Protocols

Fermentation for FR901379 Production

FR901379 is produced by fermentation of Coleophoma empetri. The following outlines a typical fermentation protocol.

1. Inoculum Preparation:

-

A seed culture of C. empetri is prepared in a suitable medium (e.g., MKS medium: soluble starch, sucrose, cottonseed meal, peptone, KH₂PO₄, CaCO₃) and incubated for approximately 2 days at 25°C with shaking.

2. Production Fermentation:

-

The seed culture is inoculated into a larger fermentation vessel containing a production medium (e.g., MKF medium: glucose, corn starch, peptone, (NH₄)₂SO₄, KH₂PO₄, FeSO₄·7H₂O, ZnSO₄·7H₂O, CaCO₃).

-

Fermentation is carried out at 25°C with controlled aeration and agitation for 8-10 days.

-

Production yields can be enhanced through fed-batch strategies and the optimization of medium components.

3. Monitoring:

-

The concentration of FR901379 in the fermentation broth is monitored using High-Performance Liquid Chromatography (HPLC).

Extraction and Purification

A common method for extracting and purifying FR901379 from the fermentation broth is as follows:

1. Filtration:

-

The fermentation broth is filtered to separate the mycelia from the supernatant containing FR901379.

2. Adsorption Chromatography:

-

The supernatant is passed through a macroporous adsorbent resin column to capture FR901379.

3. Desorption:

-

The resin is washed, and FR901379 is eluted using a solvent such as 80% ethanol.

4. Further Purification:

-

The eluate is concentrated, and further purification can be achieved using silica (B1680970) gel chromatography.

5. Crystallization:

-

The purified FR901379 is crystallized from a suitable solvent like acetone (B3395972) to obtain a high-purity product.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

- Column: C18 reverse-phase column - Mobile Phase: A gradient of acetonitrile (B52724) and water - Detection: UV at 210 nm - Purpose: To quantify the concentration of FR901379 in fermentation broths and during purification steps.

Visualizations

Mechanism of Action: Inhibition of β-1,3-D-Glucan Synthase

Caption: Inhibition of fungal cell wall synthesis by FR901379.

Simplified Biosynthetic Pathway of FR901379

Caption: Key steps in the biosynthesis of FR901379.

Experimental Workflow: Production and Purification

Caption: Workflow for FR901379 production and purification.

References

The Core Structure and Biological Activity of FR901379: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR901379 is a naturally occurring lipopeptide of the echinocandin class, produced by the filamentous fungus Coleophoma empetri. As a potent antifungal agent, it serves as a crucial precursor in the semi-synthesis of Micafungin, a clinically significant drug for treating invasive fungal infections. This guide provides a detailed examination of the chemical structure of FR901379, its mechanism of action, biosynthetic pathway, and relevant experimental protocols for its production and analysis. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams.

Chemical Structure of FR901379

FR901379 is a cyclic hexapeptide with a lipophilic N-linked acyl side chain. Its systematic name is 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0[1][2]. The molecular formula of FR901379 is C₅₁H₈₂N₈O₂₁S, with a molecular weight of 1175.3 g/mol [1][2].

The core structure consists of a cyclic hexapeptide nucleus. A key feature of FR901379, which distinguishes it from many other echinocandins and contributes to its water solubility, is the presence of a sulfate group on the hydroxyphenyl moiety of the threonine residue[3]. The lipophilic side chain is a palmitoyl group (1-oxohexadecyl) attached to the ornithine residue. This fatty acid side chain is crucial for its antifungal activity but also contributes to hemolytic effects, which are mitigated in its semi-synthetic derivative, Micafungin.

Quantitative Data on Biological Activity

FR901379 exhibits potent antifungal activity against a range of clinically relevant fungal pathogens, including Candida and Aspergillus species. Its efficacy stems from the inhibition of β-1,3-D-glucan synthase, an essential enzyme for fungal cell wall synthesis. Below is a summary of its reported in vitro and in vivo activities.

| Fungal Species | IC₅₀ (µg/mL) | Reference |

| Candida albicans | <0.003 - 1.9 | |

| Candida krusei | <0.003 - 1.9 | |

| Candida tropicalis | <0.003 - 1.9 | |

| Candida utilis | <0.003 - 1.9 | |

| Aspergillus fumigatus | <0.003 - 1.9 | |

| Aspergillus niger | <0.003 - 1.9 |

Table 1: In Vitro Antifungal Activity of FR901379 (IC₅₀)

| Animal Model | Pathogen | ED₅₀ (mg/kg) | Reference |

| Mouse | Candida albicans infection | 1.1 |

Table 2: In Vivo Efficacy of FR901379

Experimental Protocols

Fermentation for FR901379 Production

FR901379 is produced by fermentation of Coleophoma empetri. The following outlines a typical fermentation protocol.

1. Inoculum Preparation:

-

A seed culture of C. empetri is prepared in a suitable medium (e.g., MKS medium: soluble starch, sucrose, cottonseed meal, peptone, KH₂PO₄, CaCO₃) and incubated for approximately 2 days at 25°C with shaking.

2. Production Fermentation:

-

The seed culture is inoculated into a larger fermentation vessel containing a production medium (e.g., MKF medium: glucose, corn starch, peptone, (NH₄)₂SO₄, KH₂PO₄, FeSO₄·7H₂O, ZnSO₄·7H₂O, CaCO₃).

-

Fermentation is carried out at 25°C with controlled aeration and agitation for 8-10 days.

-

Production yields can be enhanced through fed-batch strategies and the optimization of medium components.

3. Monitoring:

-

The concentration of FR901379 in the fermentation broth is monitored using High-Performance Liquid Chromatography (HPLC).

Extraction and Purification

A common method for extracting and purifying FR901379 from the fermentation broth is as follows:

1. Filtration:

-

The fermentation broth is filtered to separate the mycelia from the supernatant containing FR901379.

2. Adsorption Chromatography:

-

The supernatant is passed through a macroporous adsorbent resin column to capture FR901379.

3. Desorption:

-

The resin is washed, and FR901379 is eluted using a solvent such as 80% ethanol.

4. Further Purification:

-

The eluate is concentrated, and further purification can be achieved using silica gel chromatography.

5. Crystallization:

-

The purified FR901379 is crystallized from a suitable solvent like acetone to obtain a high-purity product.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

- Column: C18 reverse-phase column - Mobile Phase: A gradient of acetonitrile and water - Detection: UV at 210 nm - Purpose: To quantify the concentration of FR901379 in fermentation broths and during purification steps.

Visualizations

Mechanism of Action: Inhibition of β-1,3-D-Glucan Synthase

Caption: Inhibition of fungal cell wall synthesis by FR901379.

Simplified Biosynthetic Pathway of FR901379

Caption: Key steps in the biosynthesis of FR901379.

Experimental Workflow: Production and Purification

Caption: Workflow for FR901379 production and purification.

References

A Technical Guide to FR901379 Production from Coleophoma empetri

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the production of FR901379, a crucial precursor to the antifungal drug micafungin (B1204384), from the filamentous fungus Coleophoma empetri. This document details the producing organism, fermentation parameters, biosynthetic pathways, and downstream processing, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research in the field of antifungal drug development.

The Producing Organism: Coleophoma empetri

FR901379 is a non-ribosomal cyclic hexapeptide naturally produced by the filamentous fungus Coleophoma empetri.[1][2] Various strains of C. empetri have been utilized for FR901379 production, including wild-type isolates and genetically engineered strains with significantly improved yields. Strain improvement has been achieved through methods such as heavy-ion irradiation mutagenesis and metabolic engineering of the biosynthetic pathway.[2][3]

Fermentation Process for FR901379 Production

The production of FR901379 is typically carried out through a submerged fermentation process. This involves a two-stage cultivation strategy: a seed culture stage to generate sufficient biomass and a production stage optimized for the synthesis of the target compound.

Culture Media

Two primary types of media are employed in the fermentation process: a seed medium (MKS) for initial growth and a production medium (MKF) for FR901379 synthesis.[1] The compositions of these media are detailed below.

Table 1: Composition of Seed and Production Media for Coleophoma empetri Fermentation

| Component | Seed Medium (MKS) (g/L) | Production Medium (MKF) (g/L) |

| Soluble Starch | 15 | - |

| Sucrose | 10 | - |

| Glucose | - | 10 |

| Corn Starch | - | 30 |

| Cotton Seed Meal | 5 | - |

| Peptone | 10 | 10 |

| (NH₄)₂SO₄ | - | 6 |

| KH₂PO₄ | 1 | 1 |

| CaCO₃ | 2 | 2 |

| FeSO₄ | - | 0.3 |

| ZnSO₄ | - | 0.01 |

| D-sorbitol | - | 160 |

| pH | 6.5 | 6.5 |

Experimental Protocol: Shake Flask Fermentation

This protocol outlines the steps for the laboratory-scale production of FR901379 in shake flasks.

Materials:

-

Coleophoma empetri strain (e.g., MEFC009)

-

Seed Medium (MKS)

-

Production Medium (MKF)

-

250 mL Erlenmeyer flasks

-

Shaker incubator

Procedure:

-

Inoculum Preparation: Inoculate a 250 mL flask containing 50 mL of MKS medium with a fresh culture of C. empetri.

-

Seed Culture Incubation: Incubate the seed culture at 25°C for 2 days with agitation at 220 rpm.

-

Production Culture Inoculation: Transfer 5 mL of the seed culture to a 250 mL flask containing 50 mL of MKF medium.

-

Production Phase: Incubate the production culture at 25°C for 8-10 days with agitation at 220 rpm.

-

Fed-Batch Strategy (for enhanced yield): For fed-batch cultivation in a bioreactor, a controlled feeding strategy can be implemented to maintain optimal nutrient levels and achieve higher titers.

Quantitative Analysis of FR901379 Production

The yield of FR901379 can be significantly influenced by the strain of C. empetri and the fermentation strategy employed. Metabolic engineering has proven to be a powerful tool for enhancing production.

Table 2: FR901379 Titers from Different Coleophoma empetri Strains and Fermentation Conditions

| Strain | Fermentation Condition | FR901379 Titer (g/L) | Reference |

| C. empetri MEFC09 (Parental) | Shake Flask | ~0.2 - 0.3 | |

| C. empetri Mutant (Heavy-ion irradiation) | Shake Flask | 1.1 | |

| C. empetri MEFC09-J-4 (Overexpressing mcfJ) | Shake Flask | 1.32 | |

| Engineered Strain (co-expressing mcfJ, mcfF, and mcfH) | 5 L Bioreactor (Fed-batch) | 4.0 |

Biosynthesis of FR901379

FR901379 is a non-ribosomal peptide synthesized by a complex enzymatic machinery encoded by a biosynthetic gene cluster. The biosynthesis involves the assembly of six amino acid building blocks and a palmitic acid side chain.

Key Enzymes and Genes in the Biosynthetic Pathway

The biosynthesis of FR901379 is orchestrated by a series of enzymes, with the core structure being assembled by a non-ribosomal peptide synthetase (NRPS). Several other enzymes are involved in the synthesis of non-proteinogenic amino acids and subsequent modifications.

-

CEnrps: A non-ribosomal peptide synthetase responsible for the core peptide assembly.

-

CEligase: A fatty-acyl-AMP ligase that activates and transfers the palmitic acid side chain to the NRPS.

-

CEoxy1, CEoxy2, CEoxy3, CEoxy4: Nonheme mononuclear iron oxygenases involved in the synthesis of non-proteinogenic amino acids.

-

CEhtyA-D: Genes responsible for L-homotyrosine biosynthesis.

-

McfF and McfH (Cytochrome P450 enzymes): Catalyze the hydroxylation of the peptide core. Overexpression of these enzymes has been shown to reduce the accumulation of byproducts and increase the final yield of FR901379.

-

CEp450-1, CEp450-2, CEp450-3: Other cytochrome P450 enzymes involved in the biosynthetic pathway.

-

CEsul: A gene responsible for the addition of the sulfonyloxy group.

-

McfJ: A transcriptional activator that positively regulates the biosynthesis of FR901379. Its overexpression leads to a significant increase in production.

Visualizing the Biosynthetic Logic

The following diagram illustrates the key stages in the biosynthesis of FR901379, highlighting the roles of the crucial enzymes.

Caption: Logical flow of FR901379 biosynthesis in Coleophoma empetri.

Downstream Processing: Extraction and Purification of FR901379

After fermentation, FR901379 needs to be extracted from the fermentation broth and purified. The following protocol provides a general outline of this process.

Experimental Protocol: Extraction and Purification

Materials:

-

Fermentation broth of C. empetri

-

Filter press or centrifuge for solid-liquid separation

-

Organic solvents (e.g., methanol (B129727), ethanol, ethyl acetate)

-

Adsorbent resin (e.g., D312 resin)

-

Silica (B1680970) gel for chromatography

-

Rotary evaporator

Procedure:

-

Solid-Liquid Separation: Separate the fungal mycelia from the fermentation broth via filtration or centrifugation.

-

Extraction: Extract the FR901379 from the mycelia using an organic solvent such as methanol or ethanol. The supernatant can also be processed for any secreted product.

-

Adsorption: The crude extract is then typically subjected to adsorption chromatography using a suitable resin to capture the FR901379.

-

Elution: Elute the bound FR901379 from the resin using a gradient of an organic solvent.

-

Concentration: Concentrate the eluted fractions containing FR901379 using a rotary evaporator.

-

Purification: Further purify the concentrated product using silica gel chromatography to obtain high-purity FR901379.

Biological Activity and Mechanism of Action

FR901379 belongs to the echinocandin class of antifungal agents. These compounds are potent inhibitors of β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall. By inhibiting this enzyme, echinocandins disrupt the integrity of the fungal cell wall, leading to cell lysis and death. This specific mode of action makes them effective against a broad range of pathogenic fungi, including Candida and Aspergillus species, with a low potential for toxicity in humans as mammalian cells lack a cell wall.

Signaling Pathway: Inhibition of Fungal Cell Wall Synthesis

The diagram below illustrates the mechanism of action of FR901379.

Caption: Mechanism of action of FR901379 on fungal cell wall synthesis.

Conclusion

This technical guide provides a detailed overview of the production of FR901379 from Coleophoma empetri, covering aspects from fermentation and biosynthesis to downstream processing and biological activity. The provided data and protocols offer a valuable resource for researchers and professionals in the field, aiming to optimize the production of this key antifungal precursor and contribute to the development of novel antifungal therapies. The continuous advancement in metabolic engineering and fermentation technology holds the promise of further enhancing the efficiency of FR901379 production, making this life-saving medication more accessible.

References

- 1. researchgate.net [researchgate.net]

- 2. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improving the production of micafungin precursor FR901379 in Coleophoma empetri using heavy-ion irradiation and its mechanism analysis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to FR901379 Production from Coleophoma empetri

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the production of FR901379, a crucial precursor to the antifungal drug micafungin (B1204384), from the filamentous fungus Coleophoma empetri. This document details the producing organism, fermentation parameters, biosynthetic pathways, and downstream processing, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research in the field of antifungal drug development.

The Producing Organism: Coleophoma empetri

FR901379 is a non-ribosomal cyclic hexapeptide naturally produced by the filamentous fungus Coleophoma empetri.[1][2] Various strains of C. empetri have been utilized for FR901379 production, including wild-type isolates and genetically engineered strains with significantly improved yields. Strain improvement has been achieved through methods such as heavy-ion irradiation mutagenesis and metabolic engineering of the biosynthetic pathway.[2][3]

Fermentation Process for FR901379 Production

The production of FR901379 is typically carried out through a submerged fermentation process. This involves a two-stage cultivation strategy: a seed culture stage to generate sufficient biomass and a production stage optimized for the synthesis of the target compound.

Culture Media

Two primary types of media are employed in the fermentation process: a seed medium (MKS) for initial growth and a production medium (MKF) for FR901379 synthesis.[1] The compositions of these media are detailed below.

Table 1: Composition of Seed and Production Media for Coleophoma empetri Fermentation

| Component | Seed Medium (MKS) (g/L) | Production Medium (MKF) (g/L) |

| Soluble Starch | 15 | - |

| Sucrose | 10 | - |

| Glucose | - | 10 |

| Corn Starch | - | 30 |

| Cotton Seed Meal | 5 | - |

| Peptone | 10 | 10 |

| (NH₄)₂SO₄ | - | 6 |

| KH₂PO₄ | 1 | 1 |

| CaCO₃ | 2 | 2 |

| FeSO₄ | - | 0.3 |

| ZnSO₄ | - | 0.01 |

| D-sorbitol | - | 160 |

| pH | 6.5 | 6.5 |

Experimental Protocol: Shake Flask Fermentation

This protocol outlines the steps for the laboratory-scale production of FR901379 in shake flasks.

Materials:

-

Coleophoma empetri strain (e.g., MEFC009)

-

Seed Medium (MKS)

-

Production Medium (MKF)

-

250 mL Erlenmeyer flasks

-

Shaker incubator

Procedure:

-

Inoculum Preparation: Inoculate a 250 mL flask containing 50 mL of MKS medium with a fresh culture of C. empetri.

-

Seed Culture Incubation: Incubate the seed culture at 25°C for 2 days with agitation at 220 rpm.

-

Production Culture Inoculation: Transfer 5 mL of the seed culture to a 250 mL flask containing 50 mL of MKF medium.

-

Production Phase: Incubate the production culture at 25°C for 8-10 days with agitation at 220 rpm.

-

Fed-Batch Strategy (for enhanced yield): For fed-batch cultivation in a bioreactor, a controlled feeding strategy can be implemented to maintain optimal nutrient levels and achieve higher titers.

Quantitative Analysis of FR901379 Production

The yield of FR901379 can be significantly influenced by the strain of C. empetri and the fermentation strategy employed. Metabolic engineering has proven to be a powerful tool for enhancing production.

Table 2: FR901379 Titers from Different Coleophoma empetri Strains and Fermentation Conditions

| Strain | Fermentation Condition | FR901379 Titer (g/L) | Reference |

| C. empetri MEFC09 (Parental) | Shake Flask | ~0.2 - 0.3 | |

| C. empetri Mutant (Heavy-ion irradiation) | Shake Flask | 1.1 | |

| C. empetri MEFC09-J-4 (Overexpressing mcfJ) | Shake Flask | 1.32 | |

| Engineered Strain (co-expressing mcfJ, mcfF, and mcfH) | 5 L Bioreactor (Fed-batch) | 4.0 |

Biosynthesis of FR901379

FR901379 is a non-ribosomal peptide synthesized by a complex enzymatic machinery encoded by a biosynthetic gene cluster. The biosynthesis involves the assembly of six amino acid building blocks and a palmitic acid side chain.

Key Enzymes and Genes in the Biosynthetic Pathway

The biosynthesis of FR901379 is orchestrated by a series of enzymes, with the core structure being assembled by a non-ribosomal peptide synthetase (NRPS). Several other enzymes are involved in the synthesis of non-proteinogenic amino acids and subsequent modifications.

-

CEnrps: A non-ribosomal peptide synthetase responsible for the core peptide assembly.

-

CEligase: A fatty-acyl-AMP ligase that activates and transfers the palmitic acid side chain to the NRPS.

-

CEoxy1, CEoxy2, CEoxy3, CEoxy4: Nonheme mononuclear iron oxygenases involved in the synthesis of non-proteinogenic amino acids.

-

CEhtyA-D: Genes responsible for L-homotyrosine biosynthesis.

-

McfF and McfH (Cytochrome P450 enzymes): Catalyze the hydroxylation of the peptide core. Overexpression of these enzymes has been shown to reduce the accumulation of byproducts and increase the final yield of FR901379.

-

CEp450-1, CEp450-2, CEp450-3: Other cytochrome P450 enzymes involved in the biosynthetic pathway.

-

CEsul: A gene responsible for the addition of the sulfonyloxy group.

-

McfJ: A transcriptional activator that positively regulates the biosynthesis of FR901379. Its overexpression leads to a significant increase in production.

Visualizing the Biosynthetic Logic

The following diagram illustrates the key stages in the biosynthesis of FR901379, highlighting the roles of the crucial enzymes.

Caption: Logical flow of FR901379 biosynthesis in Coleophoma empetri.

Downstream Processing: Extraction and Purification of FR901379

After fermentation, FR901379 needs to be extracted from the fermentation broth and purified. The following protocol provides a general outline of this process.

Experimental Protocol: Extraction and Purification

Materials:

-

Fermentation broth of C. empetri

-

Filter press or centrifuge for solid-liquid separation

-

Organic solvents (e.g., methanol (B129727), ethanol, ethyl acetate)

-

Adsorbent resin (e.g., D312 resin)

-

Silica (B1680970) gel for chromatography

-

Rotary evaporator

Procedure:

-

Solid-Liquid Separation: Separate the fungal mycelia from the fermentation broth via filtration or centrifugation.

-

Extraction: Extract the FR901379 from the mycelia using an organic solvent such as methanol or ethanol. The supernatant can also be processed for any secreted product.

-

Adsorption: The crude extract is then typically subjected to adsorption chromatography using a suitable resin to capture the FR901379.

-

Elution: Elute the bound FR901379 from the resin using a gradient of an organic solvent.

-

Concentration: Concentrate the eluted fractions containing FR901379 using a rotary evaporator.

-

Purification: Further purify the concentrated product using silica gel chromatography to obtain high-purity FR901379.

Biological Activity and Mechanism of Action

FR901379 belongs to the echinocandin class of antifungal agents. These compounds are potent inhibitors of β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall. By inhibiting this enzyme, echinocandins disrupt the integrity of the fungal cell wall, leading to cell lysis and death. This specific mode of action makes them effective against a broad range of pathogenic fungi, including Candida and Aspergillus species, with a low potential for toxicity in humans as mammalian cells lack a cell wall.

Signaling Pathway: Inhibition of Fungal Cell Wall Synthesis

The diagram below illustrates the mechanism of action of FR901379.

Caption: Mechanism of action of FR901379 on fungal cell wall synthesis.

Conclusion

This technical guide provides a detailed overview of the production of FR901379 from Coleophoma empetri, covering aspects from fermentation and biosynthesis to downstream processing and biological activity. The provided data and protocols offer a valuable resource for researchers and professionals in the field, aiming to optimize the production of this key antifungal precursor and contribute to the development of novel antifungal therapies. The continuous advancement in metabolic engineering and fermentation technology holds the promise of further enhancing the efficiency of FR901379 production, making this life-saving medication more accessible.

References

- 1. researchgate.net [researchgate.net]

- 2. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improving the production of micafungin precursor FR901379 in Coleophoma empetri using heavy-ion irradiation and its mechanism analysis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to FR901379 Production from Coleophoma empetri

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the production of FR901379, a crucial precursor to the antifungal drug micafungin, from the filamentous fungus Coleophoma empetri. This document details the producing organism, fermentation parameters, biosynthetic pathways, and downstream processing, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research in the field of antifungal drug development.

The Producing Organism: Coleophoma empetri

FR901379 is a non-ribosomal cyclic hexapeptide naturally produced by the filamentous fungus Coleophoma empetri.[1][2] Various strains of C. empetri have been utilized for FR901379 production, including wild-type isolates and genetically engineered strains with significantly improved yields. Strain improvement has been achieved through methods such as heavy-ion irradiation mutagenesis and metabolic engineering of the biosynthetic pathway.[2][3]

Fermentation Process for FR901379 Production

The production of FR901379 is typically carried out through a submerged fermentation process. This involves a two-stage cultivation strategy: a seed culture stage to generate sufficient biomass and a production stage optimized for the synthesis of the target compound.

Culture Media

Two primary types of media are employed in the fermentation process: a seed medium (MKS) for initial growth and a production medium (MKF) for FR901379 synthesis.[1] The compositions of these media are detailed below.

Table 1: Composition of Seed and Production Media for Coleophoma empetri Fermentation

| Component | Seed Medium (MKS) (g/L) | Production Medium (MKF) (g/L) |

| Soluble Starch | 15 | - |

| Sucrose | 10 | - |

| Glucose | - | 10 |

| Corn Starch | - | 30 |

| Cotton Seed Meal | 5 | - |

| Peptone | 10 | 10 |

| (NH₄)₂SO₄ | - | 6 |

| KH₂PO₄ | 1 | 1 |

| CaCO₃ | 2 | 2 |

| FeSO₄ | - | 0.3 |

| ZnSO₄ | - | 0.01 |

| D-sorbitol | - | 160 |

| pH | 6.5 | 6.5 |

Experimental Protocol: Shake Flask Fermentation

This protocol outlines the steps for the laboratory-scale production of FR901379 in shake flasks.

Materials:

-

Coleophoma empetri strain (e.g., MEFC009)

-

Seed Medium (MKS)

-

Production Medium (MKF)

-

250 mL Erlenmeyer flasks

-

Shaker incubator

Procedure:

-

Inoculum Preparation: Inoculate a 250 mL flask containing 50 mL of MKS medium with a fresh culture of C. empetri.

-

Seed Culture Incubation: Incubate the seed culture at 25°C for 2 days with agitation at 220 rpm.

-

Production Culture Inoculation: Transfer 5 mL of the seed culture to a 250 mL flask containing 50 mL of MKF medium.

-

Production Phase: Incubate the production culture at 25°C for 8-10 days with agitation at 220 rpm.

-

Fed-Batch Strategy (for enhanced yield): For fed-batch cultivation in a bioreactor, a controlled feeding strategy can be implemented to maintain optimal nutrient levels and achieve higher titers.

Quantitative Analysis of FR901379 Production

The yield of FR901379 can be significantly influenced by the strain of C. empetri and the fermentation strategy employed. Metabolic engineering has proven to be a powerful tool for enhancing production.

Table 2: FR901379 Titers from Different Coleophoma empetri Strains and Fermentation Conditions

| Strain | Fermentation Condition | FR901379 Titer (g/L) | Reference |

| C. empetri MEFC09 (Parental) | Shake Flask | ~0.2 - 0.3 | |

| C. empetri Mutant (Heavy-ion irradiation) | Shake Flask | 1.1 | |

| C. empetri MEFC09-J-4 (Overexpressing mcfJ) | Shake Flask | 1.32 | |

| Engineered Strain (co-expressing mcfJ, mcfF, and mcfH) | 5 L Bioreactor (Fed-batch) | 4.0 |

Biosynthesis of FR901379

FR901379 is a non-ribosomal peptide synthesized by a complex enzymatic machinery encoded by a biosynthetic gene cluster. The biosynthesis involves the assembly of six amino acid building blocks and a palmitic acid side chain.

Key Enzymes and Genes in the Biosynthetic Pathway

The biosynthesis of FR901379 is orchestrated by a series of enzymes, with the core structure being assembled by a non-ribosomal peptide synthetase (NRPS). Several other enzymes are involved in the synthesis of non-proteinogenic amino acids and subsequent modifications.

-

CEnrps: A non-ribosomal peptide synthetase responsible for the core peptide assembly.

-

CEligase: A fatty-acyl-AMP ligase that activates and transfers the palmitic acid side chain to the NRPS.

-

CEoxy1, CEoxy2, CEoxy3, CEoxy4: Nonheme mononuclear iron oxygenases involved in the synthesis of non-proteinogenic amino acids.

-

CEhtyA-D: Genes responsible for L-homotyrosine biosynthesis.

-

McfF and McfH (Cytochrome P450 enzymes): Catalyze the hydroxylation of the peptide core. Overexpression of these enzymes has been shown to reduce the accumulation of byproducts and increase the final yield of FR901379.

-

CEp450-1, CEp450-2, CEp450-3: Other cytochrome P450 enzymes involved in the biosynthetic pathway.

-

CEsul: A gene responsible for the addition of the sulfonyloxy group.

-

McfJ: A transcriptional activator that positively regulates the biosynthesis of FR901379. Its overexpression leads to a significant increase in production.

Visualizing the Biosynthetic Logic

The following diagram illustrates the key stages in the biosynthesis of FR901379, highlighting the roles of the crucial enzymes.

Caption: Logical flow of FR901379 biosynthesis in Coleophoma empetri.

Downstream Processing: Extraction and Purification of FR901379

After fermentation, FR901379 needs to be extracted from the fermentation broth and purified. The following protocol provides a general outline of this process.

Experimental Protocol: Extraction and Purification

Materials:

-

Fermentation broth of C. empetri

-

Filter press or centrifuge for solid-liquid separation

-

Organic solvents (e.g., methanol, ethanol, ethyl acetate)

-

Adsorbent resin (e.g., D312 resin)

-

Silica gel for chromatography

-

Rotary evaporator

Procedure:

-

Solid-Liquid Separation: Separate the fungal mycelia from the fermentation broth via filtration or centrifugation.

-

Extraction: Extract the FR901379 from the mycelia using an organic solvent such as methanol or ethanol. The supernatant can also be processed for any secreted product.

-

Adsorption: The crude extract is then typically subjected to adsorption chromatography using a suitable resin to capture the FR901379.

-

Elution: Elute the bound FR901379 from the resin using a gradient of an organic solvent.

-

Concentration: Concentrate the eluted fractions containing FR901379 using a rotary evaporator.

-

Purification: Further purify the concentrated product using silica gel chromatography to obtain high-purity FR901379.

Biological Activity and Mechanism of Action

FR901379 belongs to the echinocandin class of antifungal agents. These compounds are potent inhibitors of β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall. By inhibiting this enzyme, echinocandins disrupt the integrity of the fungal cell wall, leading to cell lysis and death. This specific mode of action makes them effective against a broad range of pathogenic fungi, including Candida and Aspergillus species, with a low potential for toxicity in humans as mammalian cells lack a cell wall.

Signaling Pathway: Inhibition of Fungal Cell Wall Synthesis

The diagram below illustrates the mechanism of action of FR901379.

Caption: Mechanism of action of FR901379 on fungal cell wall synthesis.

Conclusion

This technical guide provides a detailed overview of the production of FR901379 from Coleophoma empetri, covering aspects from fermentation and biosynthesis to downstream processing and biological activity. The provided data and protocols offer a valuable resource for researchers and professionals in the field, aiming to optimize the production of this key antifungal precursor and contribute to the development of novel antifungal therapies. The continuous advancement in metabolic engineering and fermentation technology holds the promise of further enhancing the efficiency of FR901379 production, making this life-saving medication more accessible.

References

- 1. researchgate.net [researchgate.net]

- 2. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improving the production of micafungin precursor FR901379 in Coleophoma empetri using heavy-ion irradiation and its mechanism analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the FR901379 Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the biosynthetic gene cluster (BGC) responsible for producing FR901379, a crucial precursor to the potent antifungal agent micafungin (B1204384). FR901379 is a sulfonated lipohexapeptide produced by the filamentous fungus Coleophoma empetri.[1][2][3] Understanding its biosynthesis is paramount for strain improvement and optimization of micafungin production. This document details the genetic architecture, key enzymatic functions, regulatory mechanisms, and experimental protocols used to elucidate the pathway.

Organization of the FR901379 Biosynthetic Gene Cluster

The genes responsible for FR901379 biosynthesis are uniquely distributed across two distinct genomic loci in C. empetri.[4] This separation distinguishes it from many other fungal secondary metabolite pathways.

-

The Core mcf Gene Cluster: This primary cluster contains the majority of the genes required for synthesizing the lipohexapeptide backbone, including the nonribosomal peptide synthetase (NRPS) and enzymes for precursor synthesis and modification.

-

The O-sulfonation Gene Cluster: A smaller, separate cluster houses the genes responsible for the characteristic sulfonyloxy group, a feature critical for the compound's high water solubility.

Core Biosynthetic Genes and Their Functions

Systematic gene disruption and complementation studies have identified the essential functions of the core genes in the FR901379 pathway. These key genes are summarized in the table below.

| Gene Name(s) | Protein Product | Function |

| CEnrps / mcfA | Nonribosomal Peptide Synthetase (NRPS) | Assembles the hexapeptide core of FR901379. Upregulation of mcfA has been shown to increase FR901379 production. |

| CEligase | Fatty-acyl-AMP Ligase | Activates palmitic acid and transfers it to the NRPS for lipidation of the peptide core. |

| CEhtyA-D | L-homotyrosine Biosynthesis Enzymes | Catalyze the synthesis of L-homotyrosine, a nonproteinogenic amino acid precursor for the peptide core. |

| CEoxy1, CEoxy2, CEoxy3, CEoxy4 | Nonheme Mononuclear Iron Oxygenases | Responsible for the synthesis and modification of other nonproteinogenic amino acids, such as 4R-hydroxy-L-proline and 3S-hydroxy-4S-methyl-L-proline, which are incorporated into the hexapeptide structure. |

| CEp450-1 / mcfH | Cytochrome P450 Enzyme | Catalyzes the hydroxylation of L-ornithine within the peptide structure. |

| CEp450-2 / mcfF | Cytochrome P450 Enzyme | Catalyzes the hydroxylation of the 3S-hydroxyl-3'-O-sulfonate-homotyrosine moiety. |

O-Sulfonation and Regulatory Genes

Separate from the core cluster, two genes are essential for the final sulfonation step. The entire pathway is governed by a key transcriptional activator.

| Gene Name(s) | Protein Product | Function |

| CEp450-3 & CEsul | P450 Enzyme & Sulfotransferase | These two genes, located apart from the core cluster, are responsible for adding the sulfonyloxy group to the molecule. |

| CEhyp / mcfJ | Transcriptional Activator | A critical regulatory gene. McfJ coordinately regulates the expression of genes in both the core mcf cluster and the O-sulfonation cluster. |

Quantitative Analysis of Production Titers

Metabolic engineering strategies targeting the biosynthetic and regulatory genes have led to significant improvements in FR901379 production. The following table summarizes the reported titers from key strain engineering studies.

| Strain / Condition | Genetic Modification | FR901379 Titer (g/L) | Fold Increase |

| C. empetri MEFC09 (Wild-Type) | - | 0.3 | - |

| MEFC09-J-4 | Overexpression of mcfJ | 1.32 | ~4.4x |

| Engineered Strain (Fed-batch) | Co-overexpression of mcfJ, mcfF, and mcfH | 4.0 | ~13.3x |

Data sourced from Men et al. (2023).

Experimental Protocols

Elucidating the function of each gene in the FR901379 BGC was largely accomplished through targeted gene manipulation. Below is a detailed protocol for gene disruption using the CRISPR/Cas9 system, a method that has proven highly effective in C. empetri.

Protocol: CRISPR/Cas9-Mediated Gene Disruption in C. empetri

-

gRNA Plasmid Construction:

-

Identify a 20-bp protospacer sequence for the target gene, followed by a protospacer adjacent motif (PAM).

-

Synthesize two complementary oligonucleotides encoding the target sequence.

-

Anneal the oligonucleotides to form a double-stranded DNA fragment.

-

Ligate this fragment into a gRNA expression vector containing a suitable promoter (e.g., U6 promoter) and the gRNA scaffold.

-

-

Cas9 Expression Plasmid:

-

Utilize a plasmid containing the Cas9 nuclease gene driven by a strong constitutive promoter, such as the gpdA promoter. This plasmid should also carry a selection marker (e.g., hygromycin resistance).

-

-

Protoplast Preparation:

-

Grow C. empetri mycelia in a suitable liquid medium.

-

Harvest and wash the mycelia.

-

Digest the fungal cell walls using an enzymatic cocktail (e.g., lysing enzymes from Trichoderma harzianum and snailase) in an osmotic stabilizer solution (e.g., 1.2 M MgSO₄).

-

Filter the resulting protoplasts to remove mycelial debris and wash them with the stabilizer solution.

-

-

Protoplast Transformation:

-

Co-transform the prepared protoplasts with the Cas9 expression plasmid and the specific gRNA plasmid using a polyethylene (B3416737) glycol (PEG)-mediated method.

-

Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent (e.g., hygromycin) and an osmotic stabilizer.

-

Incubate until transformant colonies appear.

-

-

Verification of Mutants:

-

Isolate genomic DNA from the resulting transformant colonies.

-

Perform PCR amplification of the target gene locus.

-

Sequence the PCR products to confirm the presence of induced mutations (insertions or deletions) at the target site.

-

Analyze the production profile of the confirmed mutants using High-Performance Liquid Chromatography (HPLC) to observe the absence of FR901379 or the accumulation of intermediates.

-

Visualizations of Pathways and Workflows

FR901379 Biosynthetic Pathway

Caption: Overview of the FR901379 biosynthetic pathway.

Regulatory Control of FR901379 Biosynthesis

Caption: Regulatory cascade for FR901379 biosynthesis.

Experimental Workflow for Gene Function Analysis

Caption: Workflow for gene disruption and complementation.

References

- 1. researchgate.net [researchgate.net]

- 2. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improving the production of the micafungin precursor FR901379 in an industrial production strain [agris.fao.org]

- 4. scispace.com [scispace.com]

An In-depth Technical Guide to the FR901379 Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the biosynthetic gene cluster (BGC) responsible for producing FR901379, a crucial precursor to the potent antifungal agent micafungin (B1204384). FR901379 is a sulfonated lipohexapeptide produced by the filamentous fungus Coleophoma empetri.[1][2][3] Understanding its biosynthesis is paramount for strain improvement and optimization of micafungin production. This document details the genetic architecture, key enzymatic functions, regulatory mechanisms, and experimental protocols used to elucidate the pathway.

Organization of the FR901379 Biosynthetic Gene Cluster

The genes responsible for FR901379 biosynthesis are uniquely distributed across two distinct genomic loci in C. empetri.[4] This separation distinguishes it from many other fungal secondary metabolite pathways.

-

The Core mcf Gene Cluster: This primary cluster contains the majority of the genes required for synthesizing the lipohexapeptide backbone, including the nonribosomal peptide synthetase (NRPS) and enzymes for precursor synthesis and modification.

-

The O-sulfonation Gene Cluster: A smaller, separate cluster houses the genes responsible for the characteristic sulfonyloxy group, a feature critical for the compound's high water solubility.

Core Biosynthetic Genes and Their Functions

Systematic gene disruption and complementation studies have identified the essential functions of the core genes in the FR901379 pathway. These key genes are summarized in the table below.

| Gene Name(s) | Protein Product | Function |

| CEnrps / mcfA | Nonribosomal Peptide Synthetase (NRPS) | Assembles the hexapeptide core of FR901379. Upregulation of mcfA has been shown to increase FR901379 production. |

| CEligase | Fatty-acyl-AMP Ligase | Activates palmitic acid and transfers it to the NRPS for lipidation of the peptide core. |

| CEhtyA-D | L-homotyrosine Biosynthesis Enzymes | Catalyze the synthesis of L-homotyrosine, a nonproteinogenic amino acid precursor for the peptide core. |

| CEoxy1, CEoxy2, CEoxy3, CEoxy4 | Nonheme Mononuclear Iron Oxygenases | Responsible for the synthesis and modification of other nonproteinogenic amino acids, such as 4R-hydroxy-L-proline and 3S-hydroxy-4S-methyl-L-proline, which are incorporated into the hexapeptide structure. |

| CEp450-1 / mcfH | Cytochrome P450 Enzyme | Catalyzes the hydroxylation of L-ornithine within the peptide structure. |

| CEp450-2 / mcfF | Cytochrome P450 Enzyme | Catalyzes the hydroxylation of the 3S-hydroxyl-3'-O-sulfonate-homotyrosine moiety. |

O-Sulfonation and Regulatory Genes

Separate from the core cluster, two genes are essential for the final sulfonation step. The entire pathway is governed by a key transcriptional activator.

| Gene Name(s) | Protein Product | Function |

| CEp450-3 & CEsul | P450 Enzyme & Sulfotransferase | These two genes, located apart from the core cluster, are responsible for adding the sulfonyloxy group to the molecule. |

| CEhyp / mcfJ | Transcriptional Activator | A critical regulatory gene. McfJ coordinately regulates the expression of genes in both the core mcf cluster and the O-sulfonation cluster. |

Quantitative Analysis of Production Titers

Metabolic engineering strategies targeting the biosynthetic and regulatory genes have led to significant improvements in FR901379 production. The following table summarizes the reported titers from key strain engineering studies.

| Strain / Condition | Genetic Modification | FR901379 Titer (g/L) | Fold Increase |

| C. empetri MEFC09 (Wild-Type) | - | 0.3 | - |

| MEFC09-J-4 | Overexpression of mcfJ | 1.32 | ~4.4x |

| Engineered Strain (Fed-batch) | Co-overexpression of mcfJ, mcfF, and mcfH | 4.0 | ~13.3x |

Data sourced from Men et al. (2023).

Experimental Protocols

Elucidating the function of each gene in the FR901379 BGC was largely accomplished through targeted gene manipulation. Below is a detailed protocol for gene disruption using the CRISPR/Cas9 system, a method that has proven highly effective in C. empetri.

Protocol: CRISPR/Cas9-Mediated Gene Disruption in C. empetri

-

gRNA Plasmid Construction:

-

Identify a 20-bp protospacer sequence for the target gene, followed by a protospacer adjacent motif (PAM).

-

Synthesize two complementary oligonucleotides encoding the target sequence.

-

Anneal the oligonucleotides to form a double-stranded DNA fragment.

-

Ligate this fragment into a gRNA expression vector containing a suitable promoter (e.g., U6 promoter) and the gRNA scaffold.

-

-

Cas9 Expression Plasmid:

-

Utilize a plasmid containing the Cas9 nuclease gene driven by a strong constitutive promoter, such as the gpdA promoter. This plasmid should also carry a selection marker (e.g., hygromycin resistance).

-

-

Protoplast Preparation:

-

Grow C. empetri mycelia in a suitable liquid medium.

-

Harvest and wash the mycelia.

-

Digest the fungal cell walls using an enzymatic cocktail (e.g., lysing enzymes from Trichoderma harzianum and snailase) in an osmotic stabilizer solution (e.g., 1.2 M MgSO₄).

-

Filter the resulting protoplasts to remove mycelial debris and wash them with the stabilizer solution.

-

-

Protoplast Transformation:

-

Co-transform the prepared protoplasts with the Cas9 expression plasmid and the specific gRNA plasmid using a polyethylene (B3416737) glycol (PEG)-mediated method.

-

Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent (e.g., hygromycin) and an osmotic stabilizer.

-

Incubate until transformant colonies appear.

-

-

Verification of Mutants:

-

Isolate genomic DNA from the resulting transformant colonies.

-

Perform PCR amplification of the target gene locus.

-

Sequence the PCR products to confirm the presence of induced mutations (insertions or deletions) at the target site.

-

Analyze the production profile of the confirmed mutants using High-Performance Liquid Chromatography (HPLC) to observe the absence of FR901379 or the accumulation of intermediates.

-

Visualizations of Pathways and Workflows

FR901379 Biosynthetic Pathway

Caption: Overview of the FR901379 biosynthetic pathway.

Regulatory Control of FR901379 Biosynthesis

Caption: Regulatory cascade for FR901379 biosynthesis.

Experimental Workflow for Gene Function Analysis

Caption: Workflow for gene disruption and complementation.

References

- 1. researchgate.net [researchgate.net]

- 2. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improving the production of the micafungin precursor FR901379 in an industrial production strain [agris.fao.org]

- 4. scispace.com [scispace.com]

An In-depth Technical Guide to the FR901379 Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the biosynthetic gene cluster (BGC) responsible for producing FR901379, a crucial precursor to the potent antifungal agent micafungin. FR901379 is a sulfonated lipohexapeptide produced by the filamentous fungus Coleophoma empetri.[1][2][3] Understanding its biosynthesis is paramount for strain improvement and optimization of micafungin production. This document details the genetic architecture, key enzymatic functions, regulatory mechanisms, and experimental protocols used to elucidate the pathway.

Organization of the FR901379 Biosynthetic Gene Cluster

The genes responsible for FR901379 biosynthesis are uniquely distributed across two distinct genomic loci in C. empetri.[4] This separation distinguishes it from many other fungal secondary metabolite pathways.

-

The Core mcf Gene Cluster: This primary cluster contains the majority of the genes required for synthesizing the lipohexapeptide backbone, including the nonribosomal peptide synthetase (NRPS) and enzymes for precursor synthesis and modification.

-

The O-sulfonation Gene Cluster: A smaller, separate cluster houses the genes responsible for the characteristic sulfonyloxy group, a feature critical for the compound's high water solubility.

Core Biosynthetic Genes and Their Functions

Systematic gene disruption and complementation studies have identified the essential functions of the core genes in the FR901379 pathway. These key genes are summarized in the table below.

| Gene Name(s) | Protein Product | Function |

| CEnrps / mcfA | Nonribosomal Peptide Synthetase (NRPS) | Assembles the hexapeptide core of FR901379. Upregulation of mcfA has been shown to increase FR901379 production. |

| CEligase | Fatty-acyl-AMP Ligase | Activates palmitic acid and transfers it to the NRPS for lipidation of the peptide core. |

| CEhtyA-D | L-homotyrosine Biosynthesis Enzymes | Catalyze the synthesis of L-homotyrosine, a nonproteinogenic amino acid precursor for the peptide core. |

| CEoxy1, CEoxy2, CEoxy3, CEoxy4 | Nonheme Mononuclear Iron Oxygenases | Responsible for the synthesis and modification of other nonproteinogenic amino acids, such as 4R-hydroxy-L-proline and 3S-hydroxy-4S-methyl-L-proline, which are incorporated into the hexapeptide structure. |

| CEp450-1 / mcfH | Cytochrome P450 Enzyme | Catalyzes the hydroxylation of L-ornithine within the peptide structure. |

| CEp450-2 / mcfF | Cytochrome P450 Enzyme | Catalyzes the hydroxylation of the 3S-hydroxyl-3'-O-sulfonate-homotyrosine moiety. |

O-Sulfonation and Regulatory Genes

Separate from the core cluster, two genes are essential for the final sulfonation step. The entire pathway is governed by a key transcriptional activator.

| Gene Name(s) | Protein Product | Function |

| CEp450-3 & CEsul | P450 Enzyme & Sulfotransferase | These two genes, located apart from the core cluster, are responsible for adding the sulfonyloxy group to the molecule. |

| CEhyp / mcfJ | Transcriptional Activator | A critical regulatory gene. McfJ coordinately regulates the expression of genes in both the core mcf cluster and the O-sulfonation cluster. |

Quantitative Analysis of Production Titers

Metabolic engineering strategies targeting the biosynthetic and regulatory genes have led to significant improvements in FR901379 production. The following table summarizes the reported titers from key strain engineering studies.

| Strain / Condition | Genetic Modification | FR901379 Titer (g/L) | Fold Increase |

| C. empetri MEFC09 (Wild-Type) | - | 0.3 | - |

| MEFC09-J-4 | Overexpression of mcfJ | 1.32 | ~4.4x |

| Engineered Strain (Fed-batch) | Co-overexpression of mcfJ, mcfF, and mcfH | 4.0 | ~13.3x |

Data sourced from Men et al. (2023).

Experimental Protocols

Elucidating the function of each gene in the FR901379 BGC was largely accomplished through targeted gene manipulation. Below is a detailed protocol for gene disruption using the CRISPR/Cas9 system, a method that has proven highly effective in C. empetri.

Protocol: CRISPR/Cas9-Mediated Gene Disruption in C. empetri

-

gRNA Plasmid Construction:

-

Identify a 20-bp protospacer sequence for the target gene, followed by a protospacer adjacent motif (PAM).

-

Synthesize two complementary oligonucleotides encoding the target sequence.

-

Anneal the oligonucleotides to form a double-stranded DNA fragment.

-

Ligate this fragment into a gRNA expression vector containing a suitable promoter (e.g., U6 promoter) and the gRNA scaffold.

-

-

Cas9 Expression Plasmid:

-

Utilize a plasmid containing the Cas9 nuclease gene driven by a strong constitutive promoter, such as the gpdA promoter. This plasmid should also carry a selection marker (e.g., hygromycin resistance).

-

-

Protoplast Preparation:

-

Grow C. empetri mycelia in a suitable liquid medium.

-

Harvest and wash the mycelia.

-

Digest the fungal cell walls using an enzymatic cocktail (e.g., lysing enzymes from Trichoderma harzianum and snailase) in an osmotic stabilizer solution (e.g., 1.2 M MgSO₄).

-

Filter the resulting protoplasts to remove mycelial debris and wash them with the stabilizer solution.

-

-

Protoplast Transformation:

-

Co-transform the prepared protoplasts with the Cas9 expression plasmid and the specific gRNA plasmid using a polyethylene glycol (PEG)-mediated method.

-

Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent (e.g., hygromycin) and an osmotic stabilizer.

-

Incubate until transformant colonies appear.

-

-

Verification of Mutants:

-

Isolate genomic DNA from the resulting transformant colonies.

-

Perform PCR amplification of the target gene locus.

-

Sequence the PCR products to confirm the presence of induced mutations (insertions or deletions) at the target site.

-

Analyze the production profile of the confirmed mutants using High-Performance Liquid Chromatography (HPLC) to observe the absence of FR901379 or the accumulation of intermediates.

-

Visualizations of Pathways and Workflows

FR901379 Biosynthetic Pathway

Caption: Overview of the FR901379 biosynthetic pathway.

Regulatory Control of FR901379 Biosynthesis

Caption: Regulatory cascade for FR901379 biosynthesis.

Experimental Workflow for Gene Function Analysis

Caption: Workflow for gene disruption and complementation.

References

- 1. researchgate.net [researchgate.net]

- 2. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improving the production of the micafungin precursor FR901379 in an industrial production strain [agris.fao.org]

- 4. scispace.com [scispace.com]

FR901379: A Technical Guide to a Key Precursor in Antifungal Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR901379 is a naturally occurring lipohexapeptide of significant interest in the pharmaceutical industry. Produced by the filamentous fungus Coleophoma empetri, this complex molecule serves as the direct precursor for the semi-synthesis of micafungin (B1204384), a potent echinocandin antifungal agent used in the clinical setting to treat invasive fungal infections.[1][2][3] The echinocandins represent a critical class of antifungal drugs due to their unique mechanism of action, targeting the fungal cell wall component β-1,3-glucan synthase, an enzyme absent in mammals, which results in a favorable safety profile.[4] This technical guide provides an in-depth overview of FR901379, focusing on its biosynthesis, production optimization, and its role as a foundational scaffold for antifungal drug discovery.

Biosynthesis of FR901379

The biosynthesis of FR901379 in Coleophoma empetri is a complex process involving a series of enzymatic reactions orchestrated by genes located in two distinct biosynthetic gene clusters (BGCs): the core mcf gene cluster and a separate O-sulfonation gene cluster.[2] The pathway can be broadly categorized into three key stages: the formation of non-proteinogenic amino acid precursors, the assembly of the hexapeptide core and attachment of the lipid side chain by a nonribosomal peptide synthetase (NRPS), and subsequent post-assembly modifications.

Key enzymes and their roles in the biosynthetic pathway have been elucidated through gene deletion, enzymatic assays, and heterologous expression studies. These include:

-

Nonribosomal Peptide Synthetase (NRPS): The central enzyme responsible for the assembly of the cyclic hexapeptide core.

-

Cytochrome P450 Enzymes (McfF and McfH): These are rate-limiting enzymes involved in the hydroxylation steps of the biosynthesis. Their overexpression has been shown to be a successful strategy to increase the production of FR901379 and reduce the accumulation of unwanted byproducts.

-

Transcriptional Activator (McfJ): A key regulatory protein that controls the expression of the FR901379 biosynthetic genes. Overexpression of mcfJ has led to a significant increase in FR901379 titer.

-

O-sulfonation enzymes: Encoded by a separate gene cluster, these enzymes are responsible for the addition of a sulfate (B86663) group, a critical step for the biological activity of FR901379.

Caption: Simplified biosynthetic pathway of FR901379.

Production and Metabolic Engineering

The native production of FR901379 by Coleophoma empetri is often low, which presents a bottleneck for the cost-effective manufacturing of micafungin. Consequently, significant research efforts have been directed towards enhancing the fermentation efficiency through metabolic engineering and process optimization.

Strain Improvement Strategies

Several strategies have been successfully employed to increase the production titer of FR901379:

-

Overexpression of Rate-Limiting Enzymes: As previously mentioned, the overexpression of cytochrome P450 enzymes McfF and McfH has proven effective in boosting FR901379 yields and minimizing byproduct formation.

-

Transcriptional Regulation: Overexpression of the transcriptional activator McfJ has been shown to markedly increase FR901379 production.

-

Combined Overexpression: A combinatorial approach, co-expressing mcfJ, mcfF, and mcfH, has demonstrated an additive effect on FR901379 titers.

-

Heavy-Ion Irradiation Mutagenesis: This technique has been utilized to generate high-producing mutants of C. empetri, leading to significant increases in FR901379 yields.

Fermentation Optimization

In addition to genetic manipulation, optimization of fermentation conditions is crucial for maximizing FR901379 production. Key parameters that have been shown to influence yield include the composition of the culture medium, particularly the nitrogen and carbon sources, as well as physical parameters like temperature and oxygen supply.

Quantitative Data on FR901379 Production

| Strain/Condition | FR901379 Titer (g/L) | Fold Increase | Reference |

| C. empetri MEFC09 (Parental) | 0.2 - 0.3 | - | |

| Overexpression of mcfJ | 1.3 | ~4.3-6.5 | |

| Heavy-ion irradiation mutant | 1.1 | ~3.7-5.5 | |

| Co-expression of mcfJ, mcfF, mcfH (5L bioreactor, fed-batch) | 4.0 | ~13.3-20 |

Experimental Protocols

General Fermentation Protocol for FR901379 Production

This protocol is a generalized representation based on published methods. Specific parameters may require optimization depending on the strain and equipment used.

-

Inoculum Preparation:

-

Culture Coleophoma empetri on a suitable agar (B569324) medium for 7-10 days.

-

Inoculate a seed culture medium with mycelia and incubate for 2-3 days with shaking.

-

-

Production Fermentation:

-

Inoculate the production medium with the seed culture.

-

The production medium typically contains a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., corn steep liquor, peptone), and mineral salts.

-

Maintain the fermentation at a controlled temperature (typically 25-28°C) with constant agitation and aeration for 10-14 days.

-

Monitor pH and dissolved oxygen levels throughout the fermentation.

-

-

Extraction and Quantification:

-

Separate the mycelia from the fermentation broth by centrifugation or filtration.

-

Extract FR901379 from the broth using a suitable solvent (e.g., ethyl acetate).

-

Analyze and quantify the FR901379 concentration using High-Performance Liquid Chromatography (HPLC).

-

Caption: General workflow for FR901379 production and analysis.

FR901379 as a Precursor for Semi-Synthesis

The primary application of FR901379 is as a starting material for the semi-synthesis of micafungin. This process involves the enzymatic deacylation of the palmitic acid side chain from the FR901379 core, followed by the chemical re-acylation with a synthetic side chain (3,4-dihydroxy-5-methoxybenzoyl group) to yield micafungin. This semi-synthetic approach allows for the modification of the side chain to improve the pharmacological properties of the final drug product, such as efficacy and safety. The development of novel acylase enzymes is an active area of research to improve the efficiency of the deacylation step.

Caption: Semi-synthetic pathway from FR901379 to micafungin.

Conclusion

FR901379 stands as a pivotal natural product in the ongoing battle against invasive fungal diseases. A thorough understanding of its biosynthesis and the application of metabolic engineering principles have been instrumental in enhancing its production, thereby facilitating the synthesis of the life-saving drug micafungin. Future research in this area will likely focus on further optimizing fermentation processes, discovering novel and more efficient enzymes for semi-synthesis, and exploring the potential of the FR901379 scaffold for the generation of new antifungal agents with improved properties. The continued investigation of this remarkable molecule holds significant promise for the future of antifungal drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improving the production of the micafungin precursor FR901379 in an industrial production strain [agris.fao.org]

- 4. tandfonline.com [tandfonline.com]

FR901379: A Technical Guide to a Key Precursor in Antifungal Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR901379 is a naturally occurring lipohexapeptide of significant interest in the pharmaceutical industry. Produced by the filamentous fungus Coleophoma empetri, this complex molecule serves as the direct precursor for the semi-synthesis of micafungin (B1204384), a potent echinocandin antifungal agent used in the clinical setting to treat invasive fungal infections.[1][2][3] The echinocandins represent a critical class of antifungal drugs due to their unique mechanism of action, targeting the fungal cell wall component β-1,3-glucan synthase, an enzyme absent in mammals, which results in a favorable safety profile.[4] This technical guide provides an in-depth overview of FR901379, focusing on its biosynthesis, production optimization, and its role as a foundational scaffold for antifungal drug discovery.

Biosynthesis of FR901379

The biosynthesis of FR901379 in Coleophoma empetri is a complex process involving a series of enzymatic reactions orchestrated by genes located in two distinct biosynthetic gene clusters (BGCs): the core mcf gene cluster and a separate O-sulfonation gene cluster.[2] The pathway can be broadly categorized into three key stages: the formation of non-proteinogenic amino acid precursors, the assembly of the hexapeptide core and attachment of the lipid side chain by a nonribosomal peptide synthetase (NRPS), and subsequent post-assembly modifications.

Key enzymes and their roles in the biosynthetic pathway have been elucidated through gene deletion, enzymatic assays, and heterologous expression studies. These include:

-

Nonribosomal Peptide Synthetase (NRPS): The central enzyme responsible for the assembly of the cyclic hexapeptide core.

-

Cytochrome P450 Enzymes (McfF and McfH): These are rate-limiting enzymes involved in the hydroxylation steps of the biosynthesis. Their overexpression has been shown to be a successful strategy to increase the production of FR901379 and reduce the accumulation of unwanted byproducts.

-

Transcriptional Activator (McfJ): A key regulatory protein that controls the expression of the FR901379 biosynthetic genes. Overexpression of mcfJ has led to a significant increase in FR901379 titer.

-

O-sulfonation enzymes: Encoded by a separate gene cluster, these enzymes are responsible for the addition of a sulfate (B86663) group, a critical step for the biological activity of FR901379.

Caption: Simplified biosynthetic pathway of FR901379.

Production and Metabolic Engineering

The native production of FR901379 by Coleophoma empetri is often low, which presents a bottleneck for the cost-effective manufacturing of micafungin. Consequently, significant research efforts have been directed towards enhancing the fermentation efficiency through metabolic engineering and process optimization.

Strain Improvement Strategies

Several strategies have been successfully employed to increase the production titer of FR901379:

-

Overexpression of Rate-Limiting Enzymes: As previously mentioned, the overexpression of cytochrome P450 enzymes McfF and McfH has proven effective in boosting FR901379 yields and minimizing byproduct formation.

-

Transcriptional Regulation: Overexpression of the transcriptional activator McfJ has been shown to markedly increase FR901379 production.

-

Combined Overexpression: A combinatorial approach, co-expressing mcfJ, mcfF, and mcfH, has demonstrated an additive effect on FR901379 titers.

-

Heavy-Ion Irradiation Mutagenesis: This technique has been utilized to generate high-producing mutants of C. empetri, leading to significant increases in FR901379 yields.